molecular formula C11H11N3O B15340835 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime

Cat. No.: B15340835
M. Wt: 201.22 g/mol
InChI Key: ISBXZCCXVXTLMO-LCYFTJDESA-N
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Description

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol . This compound is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to an ethanone oxime moiety. It is commonly used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution at room temperature, leading to the formation of the oxime derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory preparation. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methyl-1H-pyrazol-1-yl)phenyl ethanone oxime
  • 1-(4-chloro-1H-pyrazol-1-yl)phenyl ethanone oxime
  • 1-(4-nitro-1H-pyrazol-1-yl)phenyl ethanone oxime

Uniqueness

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone oxime is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxime functional group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(NZ)-N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H11N3O/c1-9(13-15)10-3-5-11(6-4-10)14-8-2-7-12-14/h2-8,15H,1H3/b13-9-

InChI Key

ISBXZCCXVXTLMO-LCYFTJDESA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)N2C=CC=N2

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C=CC=N2

Origin of Product

United States

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